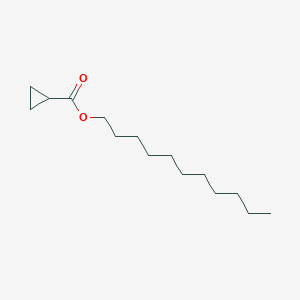
Undecyl cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecyl cyclopropanecarboxylate is an organic compound with the molecular formula C15H28O2. It is an ester formed from undecyl alcohol and cyclopropanecarboxylic acid. This compound is known for its unique structure, which includes a cyclopropane ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of undecyl cyclopropanecarboxylate typically involves the esterification of undecyl alcohol with cyclopropanecarboxylic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. This method allows for better control over reaction conditions and minimizes the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Undecyl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopropanecarboxylic acid and undecanoic acid.
Reduction: Undecyl alcohol and cyclopropanemethanol.
Substitution: Various esters and amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Undecyl cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying esterification reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a precursor for pharmaceuticals.
Industry: It is used in the formulation of fragrances and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of undecyl cyclopropanecarboxylate involves its interaction with biological molecules through its ester functional group. The compound can undergo hydrolysis to release undecyl alcohol and cyclopropanecarboxylic acid, which can then interact with various molecular targets. The cyclopropane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxylic acid esters: These compounds share the cyclopropane ring and ester functional group.
Undecyl esters: Compounds like undecyl acetate and undecyl butyrate have similar alkyl chains but different ester groups.
Uniqueness
Undecyl cyclopropanecarboxylate is unique due to the presence of both a long alkyl chain and a cyclopropane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The cyclopropane ring adds strain to the molecule, which can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
103677-78-7 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
undecyl cyclopropanecarboxylate |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-13-17-15(16)14-11-12-14/h14H,2-13H2,1H3 |
InChI-Schlüssel |
HLICULHSZHDYAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOC(=O)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



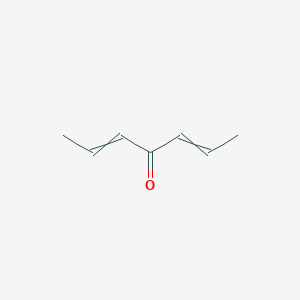
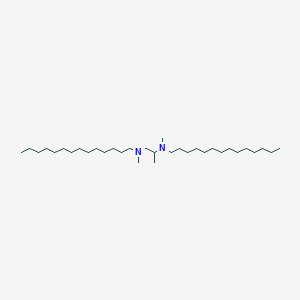
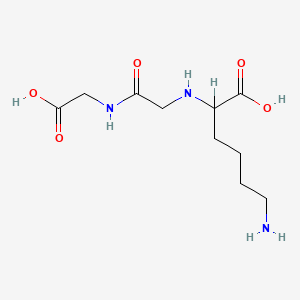
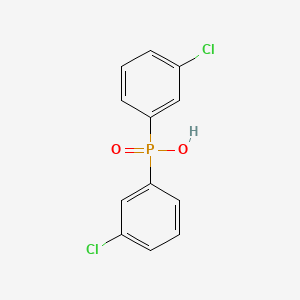
![Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]-](/img/structure/B14341595.png)



![N-[Methyl(octadecyl)carbamothioyl]benzamide](/img/structure/B14341625.png)
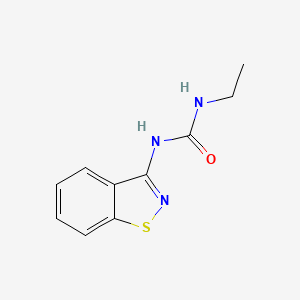

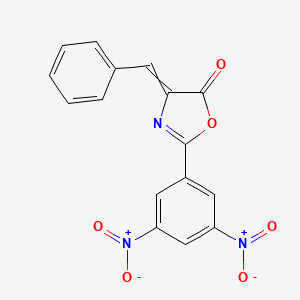
![2-(Bromomethyl)-2-[4-(2-methylpropyl)phenyl]-1,3-dioxolane](/img/structure/B14341636.png)
